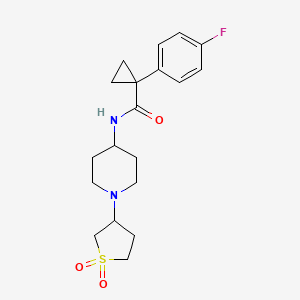
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H25FN2O3S and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features a unique arrangement of functional groups, including:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Cyclopropane carboxamide : A cyclopropane structure with a carboxamide group that may influence its biological activity.
- Tetrahydrothiophene unit : A five-membered ring containing sulfur, which is known to enhance the compound's interaction with biological targets.
- Fluorophenyl group : The presence of fluorine may improve the compound's metabolic stability and bioavailability.
The molecular formula of this compound is C17H22FN2O2S with a molecular weight of approximately 334.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H22FN2O2S |
| Molecular Weight | 334.43 g/mol |
| Structural Features | Piperidine, Cyclopropane, Tetrahydrothiophene, Fluorophenyl |
Preliminary studies suggest that the compound may interact with various biological targets, including:
- Enzymatic inhibition : The structural features allow for potential binding to enzyme active sites, which can modulate enzymatic activity.
- Receptor interaction : The piperidine and tetrahydrothiophene units may facilitate binding to specific receptors involved in neurotransmission and inflammation.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anti-inflammatory properties : The compound may modulate inflammatory pathways, potentially through inhibition of the NF-κB signaling pathway.
- Anticancer activity : There is evidence suggesting that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on anti-inflammatory effects : A related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective effects : Research on similar piperidine derivatives showed protective effects against ischemia-induced neuronal damage, suggesting that the compound could have neuroprotective properties .
Research Findings
The following table summarizes key findings from various studies related to the biological activity of compounds structurally similar to this compound:
Eigenschaften
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3S/c20-15-3-1-14(2-4-15)19(8-9-19)18(23)21-16-5-10-22(11-6-16)17-7-12-26(24,25)13-17/h1-4,16-17H,5-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMRPQHKSCLGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














